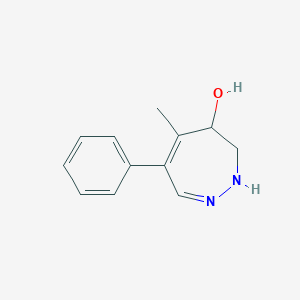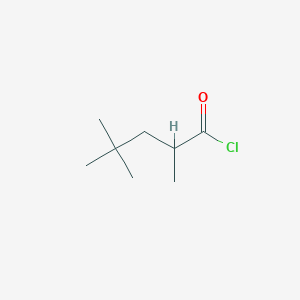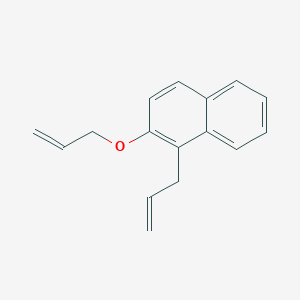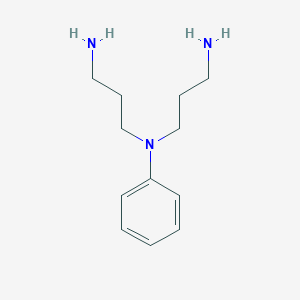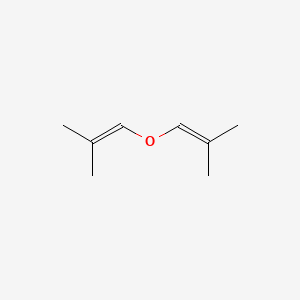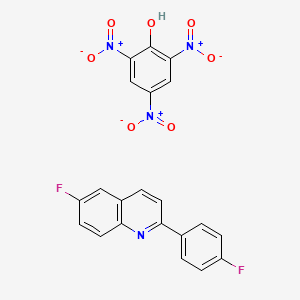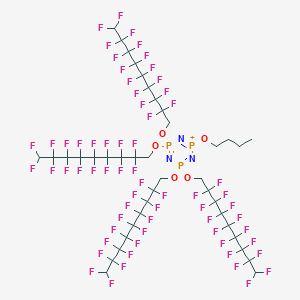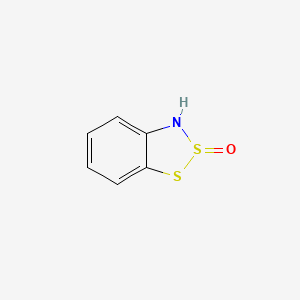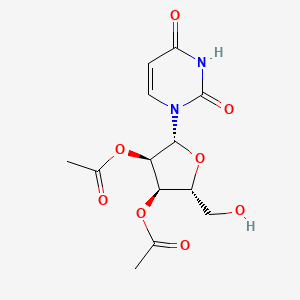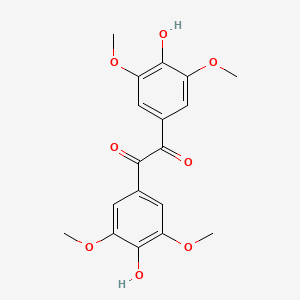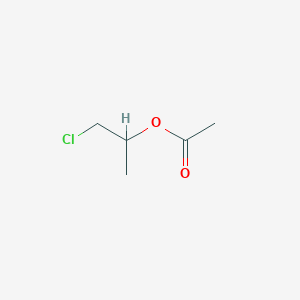
1-Chloropropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropropan-2-yl acetate is an organic compound with the chemical formula C5H9ClO2. It is a chlorinated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
1-Chloropropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions and yields the desired ester product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloropropan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloropropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1-chloropropan-2-yl acetate involves its reactivity as an ester and a chlorinated compound. It can participate in esterification and hydrolysis reactions, where it acts as a substrate for enzymes or chemical catalysts. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Chloropropan-2-yl acetate can be compared with other similar compounds such as:
1-Bromo-3-chloropropan-2-yl acetate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-Chloropropan-2-yl benzoate: Another ester with a benzoate group, which may have different chemical properties and uses.
1-Chloropropan-2-yl formate: A formate ester with distinct reactivity compared to the acetate ester.
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
623-60-9 |
|---|---|
Molekularformel |
C5H9ClO2 |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
1-chloropropan-2-yl acetate |
InChI |
InChI=1S/C5H9ClO2/c1-4(3-6)8-5(2)7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
JIMHSLIFZXATNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


